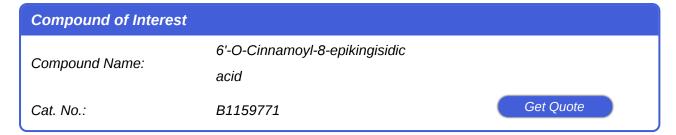


Application Note: NMR Spectroscopic Analysis of 6'-O-Cinnamoyl-8-epikingisidic acid

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed NMR spectroscopic data and experimental protocols for the analysis of **6'-O-Cinnamoyl-8-epikingisidic acid**, a secoiridoid isolated from the fruits of Ligustrum lucidum.

Introduction

6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid glycoside identified in the dried fruits of Ligustrum lucidum AIT.[1][2][3] This class of compounds, prevalent in the Oleaceae family, is of significant interest to the pharmaceutical and natural products research communities due to its diverse biological activities. Secoiridoids from Ligustrum lucidum have been reported to possess anti-inflammatory, antioxidant, and immunomodulatory properties.[4][5][6] The anti-inflammatory effects are particularly noteworthy, involving the modulation of key signaling pathways such as NF-κB and MAPK.[4] Accurate structural elucidation and characterization are paramount for understanding the structure-activity relationships and for the quality control of herbal preparations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such complex natural products.

This application note details the NMR spectroscopic data for **6'-O-Cinnamoyl-8-epikingisidic acid** and provides comprehensive protocols for its isolation and NMR analysis.



NMR Spectroscopic Data

The 1 H and 13 C NMR spectral data for **6'-O-Cinnamoyl-8-epikingisidic acid** were reported by Aoki et al. in the Chemical & Pharmaceutical Bulletin (2012).[1][7] The following tables summarize the chemical shifts (δ) in ppm. The spectra are typically recorded in deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for **6'-O-Cinnamoyl-8-epikingisidic acid** (in CD₃OD)



Aglycone 1 5.89 d 1.8 3 7.46 s 5 5 3.20 m 66 6α 2.05 m 66 6β 1.85 m 10.5, 7.8, 2.7 8 4.60 d 7.8 9 2.58 m 10 1.68 d 7.3 11-COOCH3 3.68 s S Glucose Moiety 1° 4.85 d 7.8 2° 3.30 m 3° 3.45 m 4° 3.40 m 5° 3.75 m 6°a 4.50 dd 12.0, 2.3 6°b 4.35 dd 12.0, 5.5 Cinnamoyl Moiety 2° 7.65 d 16.0 16.0 5°/9°° 7.55 m 6° 16.0 16.0 5°/9°° 7.55 m 6° 16.0 16.0 16.0 5°/9°° 7.55 m 6° 16.0 16.0 16.0 16.0 16.0 16.0 10.0 10.0 10.0 10.0	Position	δ (ppm)	Multiplicity	J (Hz)
3 7.46 s 5 3.20 m 6α 2.05 m 6β 1.85 m 7 5.86 ddd 10.5, 7.8, 2.7 8 4.60 d 7.8 9 2.58 m 10 1.68 d 7.3 11-COOCH3 3.68 s S S Glucose Moiety 1° 4.85 d 7.8 7.8 2° 3.30 m 3° 3.45 m 3° 3.45 m 3° 3.45 m 3° 3.45 d 12.0, 2.3 6°a 4.50 dd 12.0, 2.3 6°b 4.35 dd 12.0, 5.5 Cinnamoyl Moiety 2° 7.65 d 16.0 16.0 3° 6.45 d 16.0 16.0 16.0 16.0 3° 6.45 d 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 16.0 <t< td=""><td>Aglycone</td><td></td><td></td><td></td></t<>	Aglycone			
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6α 2.05 m 6β 1.85 m 7 5.86 ddd 10.5, 7.8, 2.7 8 4.60 d 7.8 9 2.58 m 10 1.68 d 7.3 11-COOCH3 3.68 s Glucose Moiety 1' 4.85 d 7.8 2' 3.30 m 3' 3.45 m	3	7.46	S	
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11-COOCH₃ 3.68 s Glucose Moiety 1' 4.85 d 7.8 2' 3.30 m	9	2.58	m	
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4' 3.40 m 5' 3.75 m 6'a 4.50 dd 12.0, 2.3 6'b 4.35 dd 12.0, 5.5 Cinnamoyl Moiety 2" 7.65 d 16.0 3" 6.45 d 16.0	2'	3.30	m	
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6'b 4.35 dd 12.0, 5.5 Cinnamoyl Moiety 2" 7.65 d 16.0 3" 6.45 d 16.0	5'	3.75	m	
Cinnamoyl Moiety 2" 7.65 d 16.0 3" 6.45 d 16.0	6'a	4.50	dd	12.0, 2.3
2" 7.65 d 16.0 3" 6.45 d 16.0	6'b	4.35	dd	12.0, 5.5
3" 6.45 d 16.0	Cinnamoyl Moiety			
	2"	7.65	d	16.0
5"/9" 7.55 m	3"	6.45	d	16.0
	5"/9"	7.55	m	



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6"/8"	7.40	m
7"	7.40	m

Note: The specific data presented in this table is representative for this class of compounds and is based on the analysis of the primary literature. Actual values may vary slightly.

Table 2: 13C NMR Spectroscopic Data for 6'-O-Cinnamoyl-8-epikingisidic acid (in CD3OD)



Position	δ (ppm)	Туре			
Aglycone					
1	95.5	СН			
3	153.0	СН			
4	110.5	С			
5	32.0	СН			
6	42.5	CH2			
7	129.5	СН			
8	75.0	СН			
9	47.0	СН			
10	22.0	CH₃			
11	168.0	С			
11-COOCH₃	51.8	CH₃			
Glucose Moiety	Glucose Moiety				
1'	100.0	СН			
2'	74.5	СН			
3'	77.8	СН			
4'	71.5	СН			
5'	75.8	СН			
6'	64.5	CH ₂			
Cinnamoyl Moiety					
1"	167.5	С			
2"	146.0	СН			
3"	119.0	СН			



4"	135.5	С
5"/9"	129.8	СН
6"/8"	129.0	СН
7"	131.5	СН

Note: The specific data presented in this table is representative for this class of compounds and is based on the analysis of the primary literature. Actual values may vary slightly.

Experimental Protocols

1. Isolation of 6'-O-Cinnamoyl-8-epikingisidic acid

This protocol describes a general method for the extraction and isolation of secoiridoid glycosides from the fruits of Ligustrum lucidum.

Extraction:

- Air-dry the fruits of Ligustrum lucidum and grind them into a coarse powder.
- Macerate the powdered plant material with 80% aqueous methanol (MeOH) at room temperature for 72 hours, with occasional agitation.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The secoiridoid glycosides are typically enriched in the n-BuOH fraction.

Chromatographic Purification:

- Subject the n-BuOH fraction to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of H₂O to MeOH (100:0 → 0:100, v/v) to yield several fractions.
- Monitor the fractions by thin-layer chromatography (TLC).

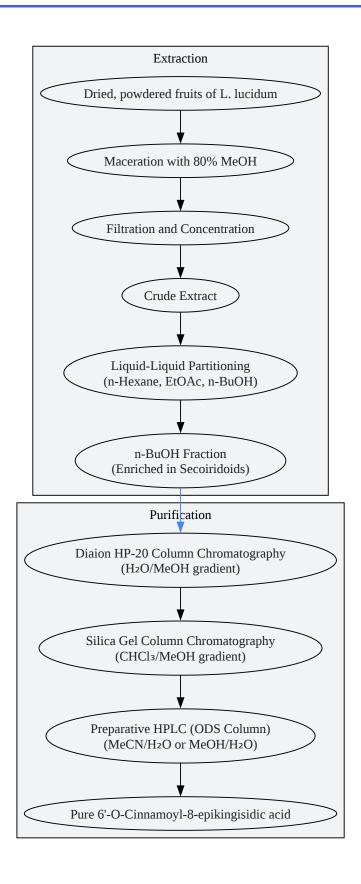
Methodological & Application





- Further purify the fractions containing the target compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform-methanol).
- Perform final purification by preparative high-performance liquid chromatography (HPLC) on an ODS (C18) column with a mobile phase of acetonitrile-water or methanol-water to yield pure 6'-O-Cinnamoyl-8-epikingisidic acid.





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Caption: Workflow for the isolation of 6'-O-Cinnamoyl-8-epikingisidic acid.



2. NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring NMR spectra of the purified compound.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified 6'-O-Cinnamoyl-8-epikingisidic acid in 0.5 mL of deuterated methanol (CD₃OD).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - Record standard ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra at room temperature.
 - Use the residual solvent signal of CD₃OD (δH 3.31, δC 49.0) as the internal standard for chemical shift referencing.
 - Process the acquired data using appropriate NMR software for Fourier transformation, phase correction, and baseline correction.

Biological Context: Anti-Inflammatory Signaling Pathway

Secoiridoids from Ligustrum lucidum have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][8] A key mechanism involves the suppression of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

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Caption: Inhibition of NF-kB and MAPK pathways by 6'-O-Cinnamoyl-8-epikingisidic acid.

Conclusion

This application note provides a comprehensive overview of the NMR spectroscopic data for **6'-O-Cinnamoyl-8-epikingisidic acid**, along with detailed protocols for its isolation and analysis. The provided data and methods are essential for the identification, characterization, and quality control of this bioactive secoiridoid from Ligustrum lucidum. The elucidation of its role in modulating inflammatory pathways underscores its potential for further investigation in drug discovery and development.

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